![molecular formula C26H30N4O3S B2414681 N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1181462-86-1](/img/structure/B2414681.png)
N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
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Description
The compound “N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a pyrazole ring, a piperidine ring, a sulfonyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also has a piperidine ring, which is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-2-21-8-10-23(11-9-21)20-30-25(12-16-27-30)28-26(31)24-13-17-29(18-14-24)34(32,33)19-15-22-6-4-3-5-7-22/h3-12,15-16,19,24H,2,13-14,17-18,20H2,1H3,(H,28,31)/b19-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXGRVCUVIFXPK-XDJHFCHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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